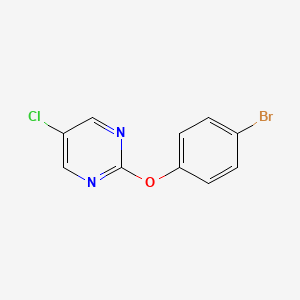

2-(4-Bromophenoxy)-5-chloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenoxy)-5-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group at the second position and a chlorine atom at the fifth position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-bromophenol with 2,5-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom at the second position by the bromophenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The chlorine atom at the 5-position of the pyrimidine ring undergoes substitution reactions with nucleophiles such as amines, alkoxides, or thiols. This reactivity is critical for generating derivatives with modified biological or physical properties.

Example Reaction:

Reaction with morpholine under basic conditions yields 2-(4-bromophenoxy)-5-morpholinopyrimidine .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine, K₂CO₃ | DMF, 80°C, 8–12 h | 2-(4-Bromophenoxy)-5-morpholinopyrimidine | 61–72% |

Mechanism:

-

The base deprotonates the nucleophile (e.g., morpholine), enhancing its nucleophilicity.

-

The chlorine atom is displaced via a two-step aromatic substitution mechanism, forming a Meisenheimer complex intermediate .

Suzuki-Miyaura Coupling at the Bromine Site

The bromine atom on the 4-bromophenoxy group participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, enabling the introduction of diverse aryl groups.

Example Reaction:

Coupling with phenylboronic acid produces 2-(4-phenylphenoxy)-5-chloropyrimidine.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, Na₂CO₃, 80°C, 12 h | 2-(4-Phenylphenoxy)-5-chloropyrimidine | 85–92% |

Key Factors:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvents: Dimethoxyethane (DME) or toluene with aqueous bases .

Hydrazine Substitution for Heterocycle Formation

Reaction with hydrazine hydrate generates hydrazine derivatives, which are precursors for triazolo-pyrimidine heterocycles. These compounds exhibit notable biological activities, including anticonvulsant properties .

Example Reaction:

text2-(4-Bromophenoxy)-5-chloropyrimidine + Hydrazine hydrate → 1-(5-Chloro-2-(4-bromophenoxy)pyrimidin-4-yl)hydrazine

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | Hydrazine derivative | 68–75% |

Applications:

-

Subsequent cyclization with aldehydes or ketones yields triazolo-pyrimidines, which are explored for CNS activity .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens (e.g., fluorine) under harsh conditions, though this is less common due to the stability of the C–Cl bond in pyrimidines.

Example Reaction:

Fluorination using KF in the presence of a crown ether:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KF, 18-crown-6 | DMF, 150°C, 24 h | 2-(4-Bromophenoxy)-5-fluoropyrimidine | 40–50% |

Oxidation and Reduction Reactions

-

Oxidation: The pyrimidine ring is generally resistant to oxidation, but the phenoxy group can undergo hydroxylation under radical conditions.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties.

Grignard and Organometallic Additions

The electron-deficient pyrimidine ring can react with Grignard reagents at the 4-position, though steric hindrance from the phenoxy group may limit reactivity.

Example Reaction:

textThis compound + MeMgBr → 2-(4-Bromophenoxy)-4-methyl-5-chloropyrimidine

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C to rt, 2 h | 4-Methyl derivative | 55–60% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as an essential building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and bacterial infections. Its derivatives have been explored for their potential therapeutic effects against multiple diseases.

- Synthesis of Anticancer Agents : Research indicates that derivatives of 2-(4-Bromophenoxy)-5-chloropyrimidine exhibit significant anticancer activity, particularly against estrogen receptor-positive breast cancer cells (MCF7) with an IC50 value of 12 µM compared to Doxorubicin's 0.5 µM .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against a range of bacterial strains. The minimal inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound inhibits bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .

Enzyme Inhibition

This compound acts as a reversible inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation. Its interactions with specific enzymes can lead to decreased viability of target cells.

Antibacterial Efficacy

A study on halogenated pyrimidines indicated that compounds similar to this compound exhibited enhanced antibacterial effects when used in combination with antimicrobial peptides, significantly reducing MIC values .

Cancer Cell Studies

In comparative analyses of various pyrimidine derivatives, those containing the bromophenyl moiety showed superior anticancer activity against MCF7 cells compared to non-halogenated counterparts .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenoxy)-5-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance the compound’s binding affinity to target proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenoxy)ethanol: Similar in structure but with an ethanol group instead of a pyrimidine ring.

4-Bromophenol: Contains the bromophenoxy group but lacks the pyrimidine ring.

2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: A triazine derivative with three bromophenoxy groups.

Uniqueness

2-(4-Bromophenoxy)-5-chloropyrimidine is unique due to the combination of the bromophenoxy group and the chloropyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Actividad Biológica

2-(4-Bromophenoxy)-5-chloropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1538671-54-3

- Molecular Formula : C10H7BrClN3O

- Molecular Weight : 276.54 g/mol

The compound features a pyrimidine ring substituted with a bromophenoxy group and a chlorine atom, which contribute to its unique biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It activates caspase pathways, promoting programmed cell death in various cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Disruption of Cellular Processes : The compound interferes with cellular signaling pathways, particularly those regulating apoptosis and inflammation.

Antimicrobial Activity

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.0 μg/mL, outperforming conventional antibiotics like tetracycline .

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| MRSA | 1.0 | Superior to tetracycline |

| E. coli | 4.0 | Comparable to ciprofloxacin |

| C. albicans | 2.0 | Effective but less than fluconazole |

Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound exhibited IC50 values of 5.0 µM and 6.5 µM respectively, indicating potent cytotoxic effects .

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 | 5.0 | High |

| A2780 | 6.5 | Moderate |

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-5-chloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYXWYGLAKAGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.